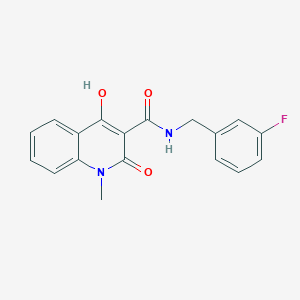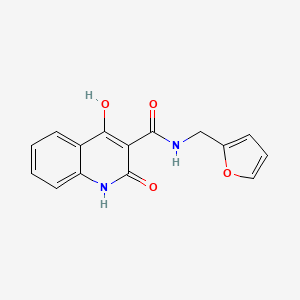
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide, also known as C16, is a compound that has shown potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high purity and yield. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have low toxicity in vitro and in vivo. However, one limitation is that the mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide analogs with improved pharmacological properties may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-methyl-1-butanol, phenyl isocyanate, and 2-hydroxy-1,4-naphthoquinone under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. This method has been reported to yield high purity and yield of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to decrease the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disease research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect against oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)12-13-23-17-11-7-6-10-16(17)19(24)18(21(23)26)20(25)22-15-8-4-3-5-9-15/h3-11,14,24H,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHOYVTFLLXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)







![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)